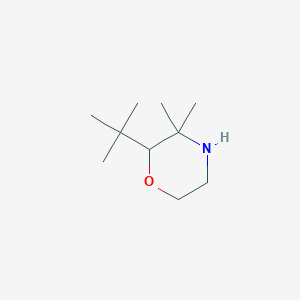
2-(Tert-butyl)-3,3-dimethylmorpholine
Übersicht
Beschreibung
2-(Tert-butyl)-3,3-dimethylmorpholine is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Tert-butyl)-3,3-dimethylmorpholine, a morpholine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by a morpholine ring substituted with a tert-butyl group and two methyl groups at the 3 and 3 positions. This unique structure influences its chemical reactivity and biological interactions.
- Molecular Formula : C₁₂H₂₃NO
- Molecular Weight : 197.32 g/mol
The biological activity of this compound is believed to be mediated through several mechanisms:
- Steric Hindrance : The tert-butyl group provides steric hindrance that may enhance binding affinity to specific biological targets.
- Hydrogen Bonding : The morpholine ring can form hydrogen bonds with various biomolecules, influencing its activity against pathogens and cancer cells.
Antimicrobial Properties
Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.25 µg/mL |
| Escherichia coli | 1–4 µg/mL |
| Klebsiella pneumoniae | 1–4 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range .
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of several morpholine derivatives against multidrug-resistant strains. The results highlighted that this compound showed notable activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Mechanism Exploration :
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl 5,6-dimethylmorpholine-3-carboxylate | Antimicrobial, anticancer | Additional carboxylate group |
| Tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate | Antimicrobial | Hydroxymethyl substitution |
| (3S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate | Anticancer | Specific stereochemistry |
Eigenschaften
IUPAC Name |
2-tert-butyl-3,3-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)8-10(4,5)11-6-7-12-8/h8,11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMKHFNTTZGNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















